molecular formula C21H25N3O3 B4756267 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE

2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE

Cat. No.: B4756267
M. Wt: 367.4 g/mol
InChI Key: HDAWJURFDDKMHZ-UHFFFAOYSA-N
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Description

2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE is a complex organic compound with the molecular formula C20H24N2O3. This compound is characterized by the presence of a cyclohexylamino group, a carbonyl group, and a methoxyphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE typically involves the condensation of 4-methoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETAMIDE
  • 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOIC ACID
  • 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-1,1’-BIPHENYL

Uniqueness

2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

2-(cyclohexylcarbamoylamino)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-17-13-11-16(12-14-17)22-20(25)18-9-5-6-10-19(18)24-21(26)23-15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAWJURFDDKMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE
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2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE
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2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE
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2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE
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2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE
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2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE

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